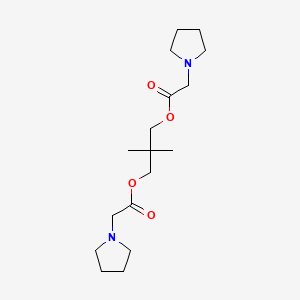
2-Amino-1-(4-chlorophenyl)-4-(2-(ethylthio)thiophen-3-yl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-1-(4-chlorophényl)-4-(2-(éthylthio)thiophène-3-yl)-7,7-diméthyl-5-oxo-1,4,5,6,7,8-hexahydroquinoléine-3-carbonitrile est un composé organique complexe avec une structure unique qui comprend un noyau quinoléine, un cycle thiophène et divers groupes fonctionnels
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de 2-Amino-1-(4-chlorophényl)-4-(2-(éthylthio)thiophène-3-yl)-7,7-diméthyl-5-oxo-1,4,5,6,7,8-hexahydroquinoléine-3-carbonitrile implique généralement des réactions organiques en plusieurs étapes. Le processus commence par la préparation du noyau quinoléine, suivie de l'introduction du cycle thiophène et d'autres groupes fonctionnels. Les réactifs courants utilisés dans ces réactions comprennent les agents chlorants, les amines et les thiols. Les conditions réactionnelles nécessitent souvent des températures contrôlées et l'utilisation de catalyseurs pour garantir des rendements élevés et une pureté optimale.
Méthodes de production industrielle
Dans un contexte industriel, la production de ce composé peut impliquer des réactions par lots à grande échelle avec des conditions optimisées pour maximiser l'efficacité et minimiser les coûts. L'utilisation de réacteurs à écoulement continu et de systèmes automatisés peut améliorer encore le processus de production, garantissant une qualité et une évolutivité constantes.
Analyse Des Réactions Chimiques
Types de réactions
2-Amino-1-(4-chlorophényl)-4-(2-(éthylthio)thiophène-3-yl)-7,7-diméthyl-5-oxo-1,4,5,6,7,8-hexahydroquinoléine-3-carbonitrile subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour introduire des groupes fonctionnels supplémentaires ou modifier ceux qui existent déjà.
Réduction : Les réactions de réduction peuvent être utilisées pour modifier l'état d'oxydation d'atomes spécifiques au sein de la molécule.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants comme le permanganate de potassium, les agents réducteurs comme le borohydrure de sodium et divers nucléophiles et électrophiles. Les conditions réactionnelles peuvent varier en fonction du résultat souhaité, des facteurs tels que la température, le solvant et le catalyseur jouant un rôle crucial.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés de la quinoléine avec des groupes fonctionnels supplémentaires contenant de l'oxygène, tandis que les réactions de substitution peuvent introduire de nouveaux substituants aromatiques ou aliphatiques.
Applications de la recherche scientifique
2-Amino-1-(4-chlorophényl)-4-(2-(éthylthio)thiophène-3-yl)-7,7-diméthyl-5-oxo-1,4,5,6,7,8-hexahydroquinoléine-3-carbonitrile a un large éventail d'applications de recherche scientifique, notamment :
Chimie : Le composé est utilisé comme élément de construction pour la synthèse de molécules et de matériaux plus complexes.
Médecine : Le composé est étudié pour ses propriétés thérapeutiques potentielles, notamment ses activités anti-inflammatoires, anti-cancéreuses et antimicrobiennes.
Industrie : Il est utilisé dans le développement de matériaux avancés aux propriétés uniques, telles que la conductivité et la stabilité.
Mécanisme d'action
Le mécanisme d'action de 2-Amino-1-(4-chlorophényl)-4-(2-(éthylthio)thiophène-3-yl)-7,7-diméthyl-5-oxo-1,4,5,6,7,8-hexahydroquinoléine-3-carbonitrile implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier à des enzymes, des récepteurs ou d'autres protéines, modulant leur activité et conduisant à divers effets biologiques. Les voies exactes impliquées dépendent de l'application spécifique et du contexte dans lequel le composé est utilisé.
Applications De Recherche Scientifique
2-Amino-1-(4-chlorophenyl)-4-(2-(ethylthio)thiophen-3-yl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Medicine: The compound is being investigated for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: It is used in the development of advanced materials with unique properties, such as conductivity and stability.
Mécanisme D'action
The mechanism of action of 2-Amino-1-(4-chlorophenyl)-4-(2-(ethylthio)thiophen-3-yl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Composés similaires
Des composés similaires comprennent d'autres dérivés de la quinoléine et des molécules contenant du thiophène. Voici quelques exemples :
- 2-Amino-1-(4-chlorophényl)-4-(2-(méthylthio)thiophène-3-yl)-7,7-diméthyl-5-oxo-1,4,5,6,7,8-hexahydroquinoléine-3-carbonitrile
- 2-Amino-1-(4-bromophényl)-4-(2-(éthylthio)thiophène-3-yl)-7,7-diméthyl-5-oxo-1,4,5,6,7,8-hexahydroquinoléine-3-carbonitrile
Unicité
Ce qui distingue 2-Amino-1-(4-chlorophényl)-4-(2-(éthylthio)thiophène-3-yl)-7,7-diméthyl-5-oxo-1,4,5,6,7,8-hexahydroquinoléine-3-carbonitrile, c'est sa combinaison unique de groupes fonctionnels et de caractéristiques structurelles, qui lui confèrent des propriétés chimiques et biologiques spécifiques. Cette unicité en fait un composé précieux pour diverses applications de recherche et industrielles.
Propriétés
Numéro CAS |
476483-38-2 |
|---|---|
Formule moléculaire |
C24H24ClN3OS2 |
Poids moléculaire |
470.1 g/mol |
Nom IUPAC |
2-amino-1-(4-chlorophenyl)-4-(2-ethylsulfanylthiophen-3-yl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C24H24ClN3OS2/c1-4-30-23-16(9-10-31-23)20-17(13-26)22(27)28(15-7-5-14(25)6-8-15)18-11-24(2,3)12-19(29)21(18)20/h5-10,20H,4,11-12,27H2,1-3H3 |
Clé InChI |
WQETWAQDWAJDNY-UHFFFAOYSA-N |
SMILES canonique |
CCSC1=C(C=CS1)C2C(=C(N(C3=C2C(=O)CC(C3)(C)C)C4=CC=C(C=C4)Cl)N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-YL)-N'-[(1Z)-1-(3-nitrophenyl)ethylidene]propanehydrazide](/img/structure/B11642009.png)
![2,5-Pyrrolidinedione, 3-[1,4'-bipiperidin]-1'-yl-1-[4-(2-phenyldiazenyl)phenyl]-](/img/structure/B11642017.png)
![(5Z)-5-{[5-(2-bromo-4-nitrophenyl)furan-2-yl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B11642021.png)

![2-Chloro-5-{5-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]furan-2-yl}benzoic acid](/img/structure/B11642036.png)
![2,5-Pyrrolidinedione, 3-[4-(4-bromophenyl)-4-hydroxy-1-piperidinyl]-1-[4-(2-phenyldiazenyl)phenyl]-](/img/structure/B11642042.png)
![(5Z)-5-[2-(benzyloxy)-5-bromobenzylidene]-3-(4-chlorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B11642047.png)




![(5Z)-5-{[2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrol-3-yl]methylidene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B11642077.png)
![N-benzyl-4-methyl-N-[2-oxo-2-(piperidin-1-yl)ethyl]benzenesulfonamide](/img/structure/B11642083.png)
![2-[(Z)-(5-bromo-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(3-methylphenyl)quinazolin-4(3H)-one](/img/structure/B11642087.png)
